4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
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Overview
Description
4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a chemical compound with the molecular formula C16H14Cl3NO3 It is a benzamide derivative known for its unique chemical structure, which includes a methoxy group, a trichloroethyl group, and a phenoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2,2,2-trichloro-1-phenoxyethanamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trichloroethyl group can be reduced to form a dichloroethyl or monochloroethyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-(2,2-dichloro-1-phenoxyethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)benzamide
Uniqueness
4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the trichloroethyl group contributes to its stability and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14Cl3NO3 |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H14Cl3NO3/c1-22-12-9-7-11(8-10-12)14(21)20-15(16(17,18)19)23-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,20,21) |
InChI Key |
TUBYKRSKRNOTCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
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